n-(4-(Methylthio)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Catalog No.
S16159383
CAS No.
M.F
C13H12N2O2S
M. Wt
260.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(4-(Methylthio)phenyl)-6-oxo-1,6-dihydropyridine...

Product Name

n-(4-(Methylthio)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

IUPAC Name

N-(4-methylsulfanylphenyl)-6-oxo-1H-pyridine-3-carboxamide

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

InChI

InChI=1S/C13H12N2O2S/c1-18-11-5-3-10(4-6-11)15-13(17)9-2-7-12(16)14-8-9/h2-8H,1H3,(H,14,16)(H,15,17)

InChI Key

QDDYRVAAPRQGPA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)C2=CNC(=O)C=C2

N-(4-(Methylthio)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound characterized by its unique structure, which includes a dihydropyridine ring, a carboxamide group, and a methylthio-substituted phenyl group. Its molecular formula is C15H16N2O2SC_{15}H_{16}N_2O_2S and it has a molecular weight of approximately 288.36 g/mol. The presence of the methylthio group enhances its chemical properties, making it of interest in various fields such as medicinal chemistry and organic synthesis.

Typical of dihydropyridines, including:

  • Nucleophilic substitutions: The carbonyl carbon in the carboxamide group can be targeted by nucleophiles.
  • Reduction reactions: The carbonyl groups can be reduced to alcohols or amines under appropriate conditions.
  • Condensation reactions: It can react with other amines or aldehydes to form imines or more complex structures.

The specific reactivity may depend on the substituents on the phenyl ring and the conditions employed.

Research indicates that compounds related to N-(4-(Methylthio)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibit various biological activities. These include:

  • Antimicrobial properties: Similar compounds have shown effectiveness against bacterial strains.
  • Anticancer activity: Dihydropyridine derivatives are often investigated for their potential in cancer treatment due to their ability to inhibit tumor growth.
  • Anti-inflammatory effects: Some derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

The synthesis of N-(4-(Methylthio)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: The synthesis often begins with 4-methylthiobenzaldehyde and 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • Condensation Reaction: A condensation reaction is performed under acidic or basic conditions to form the dihydropyridine framework.
  • Formation of Carboxamide: The final step involves converting the carboxylic acid into a carboxamide through reaction with an amine source.

The exact conditions (temperature, solvents, catalysts) can vary based on the desired yield and purity.

N-(4-(Methylthio)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has potential applications in:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for drug development targeting infections or cancers.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing new pesticides or fungicides.
  • Material Science: As a building block in organic synthesis, it may find applications in creating novel materials with specific properties.

Interaction studies are crucial for understanding how N-(4-(Methylthio)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide interacts with biological systems. Key areas include:

  • Protein Binding Studies: Investigating how this compound binds to target proteins could elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Evaluating its effect on specific enzymes can reveal potential therapeutic roles.

Studies involving similar compounds have indicated that modifications to the phenyl ring significantly affect binding affinity and biological activity.

Several compounds share structural similarities with N-(4-(Methylthio)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Notable examples include:

Compound NameMolecular FormulaUnique Features
4-methylthio-6-oxo-2-phenyl-1,6-dihydropyrimidineC12H9N3OSC_{12}H_{9}N_{3}OSContains a pyrimidine ring instead of pyridine
N,N-dimethyl-6-oxo-4-phenyl-1,6-dihydropyridineC14H14N2O2C_{14}H_{14}N_{2}O_{2}Dimethyl substitution enhances lipophilicity
4-(4-methylphenyl)-6-oxo-N-phenyl-dihydropyridineC20H17N3O4C_{20}H_{17}N_{3}O_{4}Additional aromatic groups increase complexity

These compounds demonstrate variations in biological activity and chemical reactivity due to structural differences, particularly in the substituents on the nitrogen and carbon frameworks.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

260.06194880 g/mol

Monoisotopic Mass

260.06194880 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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